4-fluoro-5-methyl-1H-indole
Overview
Description
4-fluoro-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features a fluorine atom at the fourth position and a methyl group at the fifth position on the indole ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . Other indole derivatives have been found to be effective against HIV-1
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting that they may interfere with viral life cycle pathways .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some indole derivatives have been found to inhibit the replication of viruses, which would have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include 4-fluorophenylhydrazine and a suitable methyl-substituted aldehyde or ketone.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The Fischer indole synthesis remains a widely used method in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-5-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups on the indole ring.
Nucleophilic substitution: The fluorine atom at the fourth position can be a site for nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Nucleophilic substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated, nitrated, or sulfonated indole derivatives, while oxidation and reduction can introduce various functional groups such as hydroxyl, carbonyl, or amino groups .
Scientific Research Applications
4-fluoro-5-methyl-1H-indole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-methyl-1H-indole: Similar to 4-fluoro-5-methyl-1H-indole, but with a chlorine atom instead of fluorine.
5-methyl-1H-indole: Lacks the fluorine atom, which can affect its chemical properties and biological activities.
4-fluoro-1H-indole: Lacks the methyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the methyl group on the indole ring. This combination can enhance its chemical stability, modify its electronic properties, and influence its biological activities compared to other indole derivatives .
Properties
IUPAC Name |
4-fluoro-5-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQRBRRFDUJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379126 | |
Record name | 4-Fluoro-5-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537013-49-3 | |
Record name | 4-Fluoro-5-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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